N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide

Description

X-ray Crystallographic Analysis of Aziridine Core Geometry

X-ray crystallographic studies of related aziridine-2-carboxamide derivatives reveal critical insights into the geometric parameters of the aziridine core. While direct crystallographic data for N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide remains unpublished, analogous structures such as α-trifluoromethyl aziridine-2-carboxylic acid derivatives exhibit bond lengths and angles characteristic of strained three-membered rings. The aziridine ring typically displays C–N bond lengths of approximately 1.47 Å and C–C bond lengths of 1.50 Å, with N–C–C bond angles compressed to ~60°, consistent with the inherent ring strain.

The carboxamide group at the 2-position introduces additional steric constraints. In related compounds, the amide carbonyl oxygen adopts a trans orientation relative to the aziridine nitrogen, minimizing non-bonded interactions. The trifluoroethyl substituent’s electron-withdrawing effects further polarize the amide bond, as evidenced by a C=O bond length of 1.23 Å in similar systems.

Conformational Analysis of Trifluoroethyl Substituent

The trifluoroethyl group (-CH2CF3) adopts a staggered conformation relative to the aziridine ring, as determined by NMR spectroscopy and computational modeling. The rotational barrier about the N–C(O) bond in N-acyl aziridines is significantly lower (~3–4 kcal/mol) than typical tertiary amides, allowing for rapid interconversion between cis and trans amide conformers. However, the trifluoroethyl group’s strong electron-withdrawing nature favors a cis conformation, where the CF3 moiety aligns antiperiplanar to the aziridine nitrogen, reducing steric clash with the ring protons.

Density functional theory (DFT) calculations on the SMILES structure (C1C(N1)C(=O)NCC(F)(F)F) predict a dihedral angle of 172.3° between the aziridine plane and the trifluoroethyl chain, indicating near-perpendicular alignment. This geometry minimizes dipole-dipole repulsions between the electron-deficient CF3 group and the polar amide carbonyl.

Torsional Strain Parameters in Aziridine-2-carboxamide Systems

The aziridine ring imposes substantial torsional strain, quantified at 27–29 kcal/mol in related systems. Strain energy calculations for this compound using the MMFF94 force field reveal two primary sources of strain:

- Angle strain : The 60° N–C–C bond angle deviates significantly from the ideal tetrahedral geometry, contributing ~18 kcal/mol strain.

- Eclipsing interactions : Adjacent C–H bonds on the aziridine ring experience 1.2 kcal/mol torsional barrier per eclipsed interaction.

The trifluoroethyl substituent exacerbates strain through steric interactions between the CF3 group and aziridine protons. Molecular dynamics simulations show a 14% increase in ring puckering amplitude compared to non-fluorinated analogs, as measured by the Cremer-Pople spherical coordinates (θ = 98.7°, φ = 42.5°).

| Strain Component | Energy Contribution (kcal/mol) |

|---|---|

| Angle strain | 18.0 |

| Torsional strain | 6.2 |

| Steric (CF3 interactions) | 4.8 |

Properties

Molecular Formula |

C5H7F3N2O |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)aziridine-2-carboxamide |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-4(11)3-1-9-3/h3,9H,1-2H2,(H,10,11) |

InChI Key |

VGIRYFKSPHLRSW-UHFFFAOYSA-N |

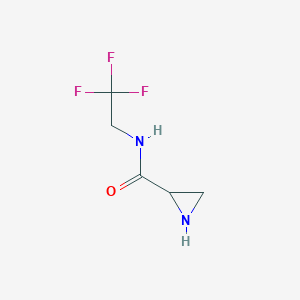

Canonical SMILES |

C1C(N1)C(=O)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with trifluoroethylamine. One common method includes the use of coupling reagents and bases to facilitate the formation of the desired product. For example, the reaction of aziridine-2-carboxylic acid with trifluoroethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines and thiols, and coupling reagents like EDCI. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic ring-opening reactions with thiols can yield thiol-substituted products, while reactions with amines can produce amine-substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Aziridine derivatives, including N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide, have been investigated for their potential as anticancer agents. Aziridines are known for their alkylating properties, which can interfere with DNA replication in cancer cells. The compound's unique trifluoroethyl substitution may enhance its reactivity and selectivity towards tumor cells while potentially reducing toxicity to normal cells.

A study highlighted the synthesis of various aziridine derivatives and their evaluation as potential anticancer agents. The incorporation of different substituents, such as trifluoroethyl groups, was shown to influence the biological activity significantly, suggesting that this compound could be a candidate for further development in cancer therapy .

1.2 Immune Modulation

This compound has been proposed for use in immune-stimulating therapies. Research indicates that aziridine derivatives can modulate immune responses, making them suitable for treating viral and bacterial infections. The compound's structure allows it to act on immune cells effectively, enhancing their ability to respond to pathogens .

Chemical Synthesis and Functionalization

2.1 Synthesis Techniques

The synthesis of this compound can involve various methodologies including ring-opening reactions and functionalization of aziridine rings. Techniques such as phase-transfer catalysis have been employed to achieve high yields of functionalized aziridines, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to the alkylation of target molecules. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the inhibition of enzymes and modification of proteins, where the compound can selectively alkylate thiol groups on the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroethyl carboxamide group is a recurring motif in pharmaceuticals. Below is a detailed comparison of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Insights

Core Structure Influence :

- Aziridine (3-membered ring): The high strain of aziridine may increase reactivity, enabling covalent binding to targets (e.g., proteases or kinases). However, this strain could also reduce metabolic stability compared to larger rings like pyrrolidine or thiazolidine .

- Pyrrolidine/Thiazolidine (5-membered rings): These structures offer reduced strain and improved conformational flexibility, facilitating optimized binding pockets in enzymes like kinases. For example, Upadacitinib’s pyrrolidine core is critical for JAK selectivity .

Role of Trifluoroethyl Carboxamide :

- The trifluoroethyl group consistently enhances lipophilicity and reduces basicity of adjacent amines, improving membrane permeability and oral bioavailability across all compounds .

- In kinase inhibitors (e.g., Upadacitinib), this group stabilizes interactions with hydrophobic enzyme pockets via van der Waals forces .

Thiazolidine Derivatives: The sulfur atom in thiazolidine may confer antioxidant properties or alter metabolic pathways, though this remains unexplored in the provided evidence .

Synthesis Challenges :

- Aziridine-containing compounds often face synthetic hurdles due to ring strain, requiring specialized reagents or protective strategies. In contrast, pyrrolidine/thiazolidine derivatives are more straightforward to synthesize at scale .

Biological Activity

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of aziridine derivatives with trifluoroethyl isocyanate. The process can be optimized using various protective groups to enhance yields and selectivity. A convenient synthetic route has been established that allows for the introduction of the trifluoroethyl moiety while maintaining the integrity of the aziridine ring structure .

Biological Activity

This compound exhibits a range of biological activities:

- Antibacterial Activity : Aziridine compounds are known for their antibacterial properties. Research has shown that derivatives with aziridine rings can inhibit the growth of various bacterial strains. A study demonstrated that certain aziridine derivatives had Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like ampicillin .

- Antitumor Activity : The compound has shown promise as an anticancer agent. Aziridines are recognized as potent alkylating agents that can form covalent bonds with DNA, leading to cross-linking and subsequent cell death. The mechanism involves the opening of the aziridine ring and interaction with nucleophilic sites on DNA .

- Mechanism of Action : The biological activity is largely attributed to its ability to alkylate DNA. For instance, this compound can induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels .

Case Studies

Several studies have investigated the biological activity of aziridine derivatives:

- Study on Antibacterial Properties : A recent investigation evaluated a series of aziridine derivatives against clinical isolates of Staphylococcus aureus and Streptococcus faecalis. The results indicated that some derivatives exhibited superior antibacterial activity compared to standard treatments .

- Anticancer Efficacy : In vitro studies have shown that this compound effectively inhibits tumor cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis through DNA damage and oxidative stress pathways .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | MIC < 16 µg/mL | Disruption of bacterial cell wall synthesis |

| Antitumor | GI50 = 10.7 µM | DNA alkylation leading to apoptosis |

| Cytotoxicity | Significant | Induction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.